2-Bromo-1-ethyl-3-methoxybenzene
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Overview
Description
2-Bromo-1-ethyl-3-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-3-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethyl-3-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-1-ethyl-3-methoxybenzene.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation: 2-Bromo-1-ethyl-3-methoxybenzoic acid.
Reduction: 2-Bromo-1-ethyl-3-methoxyethane.
Scientific Research Applications
2-Bromo-1-ethyl-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethyl-3-methoxybenzene in chemical reactions involves the formation of intermediates such as carbocations or carbanions, depending on the reaction type. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the final product .
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Similar structure but with a methoxy group instead of an ethyl group.
1-Bromo-3-ethylbenzene: Lacks the methoxy group.
3-Bromo-1-ethyl-2-methoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness
2-Bromo-1-ethyl-3-methoxybenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and properties. The presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior.
Biological Activity
2-Bromo-1-ethyl-3-methoxybenzene, also known as 1-Ethyl-2-bromo-3-methoxybenzene, is an organic compound with significant applications in chemical synthesis and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceuticals.
Property | Value |
---|---|
Molecular Formula | C10H13BrO |
Molecular Weight | 229.12 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)C1=C(C=CC(=C1)OC)Br |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's structure allows it to interact with biological targets, influencing cellular processes.
Antimicrobial Activity
Studies have shown that halogenated compounds like this compound can possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
Case Study:
In a study conducted to evaluate the antimicrobial efficacy of various halogenated compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Research Findings:
A recent in vitro study indicated that this compound reduced the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
Experimental Data:
In a controlled laboratory setting, cancer cell lines treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Membrane Disruption: The bromine atom enhances hydrophobic interactions with lipid membranes.
- Enzyme Inhibition: The methoxy group may participate in hydrogen bonding with active sites of enzymes.
- Signal Transduction Modulation: The compound may interfere with signaling pathways related to inflammation and cell growth.
Properties
CAS No. |
1369855-14-0 |
---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-1-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H11BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
XTLQJIQVXFHGJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)Br |
Origin of Product |
United States |
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